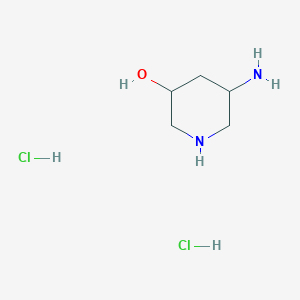
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a thiazole derivative that has been shown to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Mécanisme D'action
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol acts as a monoamine oxidase inhibitor, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the neuroprotective effects of this compound and its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol in lab experiments is its ability to selectively target dopamine-producing neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease. However, this compound can also be toxic to other types of neurons, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol in scientific research. One potential direction is the development of new drugs based on the structure of this compound that can be used to treat a variety of diseases. Another potential direction is the use of this compound in the study of other neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Finally, this compound could be used in the development of new diagnostic tools for Parkinson's disease and other neurodegenerative diseases.
Méthodes De Synthèse
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-aminothiazole with phenyl isocyanate to form the intermediate compound, which is then reacted with (Z)-3-bromoprop-1-ene in the presence of a base to yield this compound.
Applications De Recherche Scientifique
(Z)-3-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects and has been used in the treatment of Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
3-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-11-10-17-13(15(11)8-5-9-16)14-12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDDWXLNLCKODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2)N1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)



![3-(2,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2852240.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2852245.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)




![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
